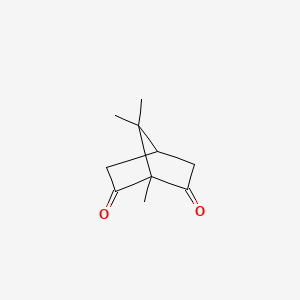

Bornane-2,6-dione

Description

Structure

3D Structure

Properties

CAS No. |

1935-17-7 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptane-2,6-dione |

InChI |

InChI=1S/C10H14O2/c1-9(2)6-4-7(11)10(9,3)8(12)5-6/h6H,4-5H2,1-3H3 |

InChI Key |

PCEVUTCFZAQRKV-UHFFFAOYSA-N |

SMILES |

CC1(C2CC(=O)C1(C(=O)C2)C)C |

Canonical SMILES |

CC1(C2CC(=O)C1(C(=O)C2)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bornane 2,6 Dione

Chemo-Oxidative Routes to Bornane-2,6-dione

Chemical oxidation provides a direct, albeit sometimes unselective, pathway to this compound from suitable precursors. These methods often rely on strong oxidizing agents to introduce the second ketone functionality onto the bornane scaffold.

Oxidation of Camphor (B46023) and Related Bornane Derivatives

The oxidation of camphor and its derivatives, such as bornyl acetate (B1210297), serves as a primary chemical strategy for synthesizing this compound. The rigid bicyclic structure of the bornane skeleton influences the regioselectivity of the oxidation, although mixtures of products are common.

One study re-examined the oxidation of (-)-bornyl acetate, which yielded a mixture of oxidized products, including 3-, 5-, and 6-oxobornyl acetates. cdnsciencepub.com Subsequent hydrolysis of this mixture would yield the corresponding hydroxy-ketones, and further oxidation would lead to the desired diketone. The formation of this compound was identified as a minor component in this specific oxidation process. cdnsciencepub.com This highlights that direct oxidation of such derivatives can be complex, often requiring separation of isomeric products.

Chromium Trioxide Mediated Oxidations

Chromium trioxide (CrO₃) is a powerful oxidizing agent frequently used for the conversion of alcohols to ketones and, in more vigorous conditions, for the oxidation of C-H bonds. acs.orgwikipedia.org Its application in the synthesis of this compound has been demonstrated, typically using a bornane derivative with a hydroxyl or acyl group as a starting point.

In a typical procedure, (-)-bornyl acetate dissolved in glacial acetic acid is treated with a slurry of chromium trioxide. cdnsciencepub.com The reaction is conducted at reflux, and after workup, this compound is isolated as one of the products alongside other oxidized species like bornane-2,5-dione. cdnsciencepub.com The yields of the specific diketones can be influenced by the reaction conditions, such as the solvent system. For instance, using a mixture of acetic anhydride (B1165640) and acetic acid as the solvent for the chromium trioxide oxidation of (-)-bornyl acetate also produces a similar mixture of oxidized products, albeit in different yields. cdnsciencepub.com

The general mechanism for the oxidation of secondary alcohols to ketones using chromic acid (formed from CrO₃ in aqueous acid) involves the formation of a chromate (B82759) ester. researchgate.net A subsequent elimination step, often facilitated by a base like water, results in the formation of the ketone. researchgate.net

Table 1: Chromium Trioxide Oxidation of (-)-Bornyl Acetate cdnsciencepub.com

| Oxidizing System | Substrate | Key Products Identified |

| CrO₃ / Glacial Acetic Acid | (-)-Bornyl acetate | 5-Oxobornyl acetate, 3-Oxobornyl acetate, 6-Oxobornyl acetate, Bornane-2,5-dione, this compound |

| CrO₃ / Acetic Anhydride - Acetic Acid | (-)-Bornyl acetate | Mixture of oxidized products including oxobornyl acetates and diketones |

Regio- and Stereoselective Functionalization Approaches

Achieving high regio- and stereoselectivity in the chemical synthesis of this compound is a significant challenge due to the multiple potentially reactive C-H bonds on the bornane skeleton. While modern synthetic methods offer powerful tools for selective C-H functionalization, their specific application for the high-yield synthesis of this compound is not extensively detailed in the reviewed literature. kegg.jprsc.org

Most chemical oxidation methods, like those using chromium trioxide, tend to produce a mixture of isomers, necessitating chromatographic separation. cdnsciencepub.com The inherent reactivity of the C5 and C6 positions in some bornane derivatives can lead to the formation of both bornane-2,5-dione and this compound. cdnsciencepub.com In contrast, biotransformation approaches often exhibit superior regioselectivity for hydroxylation at the C6 position, which is a key step towards forming this compound. researchgate.netresearchgate.net

Biotransformation Pathways to this compound

Biotransformation offers a highly selective alternative to chemical synthesis for producing this compound. Microorganisms and their enzymes can catalyze specific oxidation reactions on the camphor skeleton with high regio- and stereoselectivity.

Enzymatic Conversions of Camphor Derivatives

The biosynthesis of this compound from camphor in certain microorganisms proceeds via a two-step enzymatic conversion. The pathway is initiated by a highly specific hydroxylation reaction, followed by an oxidation step.

The key enzymatic activities involved are:

Cytochrome P450 monooxygenase : This enzyme catalyzes the initial, and often rate-limiting, step of hydroxylation. In the degradation pathway of (1R)-(+)-camphor by Rhodococcus sp. NCIMB 9784, a cytochrome P450 enzyme stereospecifically hydroxylates camphor at the 6-endo position to yield 6-endo-hydroxycamphor. researchgate.netresearchgate.net

Alcohol dehydrogenase : The resulting 6-endo-hydroxycamphor is then oxidized by an alcohol dehydrogenase to the corresponding diketone, this compound (also referred to as 6-oxocamphor). researchgate.netresearchgate.net

This enzymatic cascade is a hallmark of the camphor degradation pathway in this Rhodococcus strain, which was formerly classified as a Corynebacterium species. nih.govresearchgate.net Subsequently, another enzyme, 6-oxocamphor hydrolase , acts on the this compound, cleaving the bicyclic ring via a retro-Claisen reaction to form α-campholinic acid, continuing the metabolic degradation of the camphor molecule. nih.govresearchgate.netgenome.jpresearchgate.net

Microbial Oxidation Strategies

Whole-cell biotransformations using specific microbial strains provide a practical method for producing this compound from camphor. These strategies harness the complete enzymatic machinery of the microorganism to perform the multi-step conversion.

Corynebacterium strain T1, later reclassified as Rhodococcus sp. NCIMB 9784, has been a key organism studied for this transformation. When grown on (1R)-(+)-camphor as the sole carbon source, this bacterium effectively converts it to this compound as a metabolic intermediate. nih.govresearchgate.net The pathway is distinct from the one found in Pseudomonas putida, which hydroxylates camphor at the C5 position to produce bornane-2,5-dione. msu.rumdpi.com

Table 2: Microbial Transformation Leading to this compound

| Microorganism | Substrate | Key Intermediate | Product | Key Enzymes |

| Rhodococcus sp. NCIMB 9784 (formerly Corynebacterium sp. T1) | (1R)-(+)-Camphor | 6-endo-Hydroxycamphor | This compound | Cytochrome P450, Alcohol Dehydrogenase |

This microbial strategy exemplifies a highly regioselective oxidation of a non-activated C-H bond, a reaction that remains a significant challenge for conventional chemical methods.

Multi-Step Total Synthesis Approaches Incorporating this compound Precursors

The total synthesis of this compound, a bicyclic diketone also known as 6-oxocamphor, relies on the strategic functionalization of the rigid bornane scaffold. ontosight.ai Precursors derived from camphor and borneol are central to these synthetic routes, leveraging the readily available chiral pool of these natural products. chim.itresearchgate.net A key strategy involves the remote oxidation of functionalized bornane derivatives, which allows for the introduction of an oxo group at the C-6 position, a non-activated carbon. cdnsciencepub.com

A prominent multi-step synthesis of this compound employs (-)-bornyl acetate as a readily accessible precursor. cdnsciencepub.com The core of this methodology is the chemical oxidation of (-)-bornyl acetate using potent oxidizing agents. Research has demonstrated that the reaction of (-)-bornyl acetate with chromium trioxide in a mixture of acetic anhydride and acetic acid (CrO₃/Ac₂O/HOAc) leads to the formation of several oxidized products. cdnsciencepub.comresearchgate.net This process is a notable example of remote functionalization, where a reaction occurs at a site distant from the initial functional group.

The oxidation of (-)-bornyl acetate yields a complex mixture of mono-ketones and di-ketones. Among the products are 3-oxobornyl acetate, 5-oxobornyl acetate, and the key intermediate 6-oxobornyl acetate. cdnsciencepub.com Crucially, this compound is also formed directly during this oxidation process, albeit as a minor component. cdnsciencepub.com The formation of these various isomers highlights the challenges in achieving high regioselectivity in the oxidation of the camphor skeleton. Further separation and purification steps are required to isolate this compound from the product mixture.

The biotransformation of camphor derivatives also presents a pathway to this compound. Studies have shown that the fungus Seiridium cardinale can convert (+)-camphor into several derivatives, including bornane-2,5-dione and this compound. creaf.cat This biological approach suggests an alternative, enzyme-mediated route to the target compound.

Table 1: Product Yields from the Chemical Oxidation of (-)-Bornyl Acetate with CrO₃/HOAc/Ac₂O cdnsciencepub.com

| Product | Yield (%) |

| 5-Oxobornyl acetate | 40 |

| 6-Oxobornyl acetate | 16 |

| 3-Oxobornyl acetate | 2 |

| 5-exo-Acetoxybornyl acetate | 6 |

| Bornane-2,5-dione | 1 |

| This compound | 5 |

This interactive table summarizes the distribution of major products obtained from the chromium trioxide oxidation of (-)-bornyl acetate, as estimated by gas-liquid chromatography (GLC) analysis. cdnsciencepub.com

Reactivity and Reaction Mechanisms of Bornane 2,6 Dione

Electrophilic and Nucleophilic Additions to Carbonyl Centers

The carbonyl groups in bornane-2,6-dione are electrophilic at the carbon atom and nucleophilic at the oxygen atom. This dual nature dictates their reactions with various reagents.

Nucleophilic Addition: Like other ketones, the carbonyl carbons of this compound are susceptible to attack by nucleophiles. This reaction typically proceeds via a tetrahedral intermediate, which is then protonated to yield an alcohol. researchgate.net Common nucleophiles include organometallic reagents and hydride donors.

Grignard Reagents: The reaction of this compound with a methyl Grignard reagent (CH₃MgX) results in nucleophilic addition to one of the carbonyl groups, leading to the formation of an acetylbicyclononanone derivative after workup. Current time information in Bangalore, IN. The Grignard reagent, with its nucleophilic carbon, attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. numberanalytics.comwikipedia.org

Hydride Reduction: Reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce aldehydes and ketones to alcohols. google.com In this reaction, a hydride ion (H⁻) acts as the nucleophile, attacking a carbonyl carbon. nih.gov Subsequent protonation of the resulting alkoxide intermediate yields the corresponding alcohol. While specific studies on this compound are not prevalent, this general mechanism is applicable, suggesting that reduction would yield the corresponding hydroxy-ketone or, with sufficient reagent, the diol.

Electrophilic Addition: Electrophilic attack typically occurs at the carbonyl oxygen. This is most often seen as a protonation step under acidic conditions, which activates the carbonyl group toward nucleophilic attack.

Condensation Reactions and Heterocycle Formation

Condensation reactions provide a pathway to more complex molecules and the formation of new heterocyclic rings.

The condensation of ketones with primary amines yields imines, also known as Schiff bases. semanticscholar.org When a diketone reacts with a diamine, it can lead to the formation of macrocyclic ligands. geeksforgeeks.org While this is a common reaction for carbonyl compounds, specific literature detailing the reaction of this compound with diamines to form Schiff bases is limited.

However, the closely related isomer, bornane-2,3-dione (camphorquinone), readily undergoes condensation with diamines like ethylenediamine (B42938) in the presence of metal ions (e.g., Cu²⁺, Ni²⁺) to form diimine Schiff base complexes. niscpr.res.in This suggests that under appropriate conditions, this compound could potentially react similarly, though steric hindrance at the C-6 position might influence reactivity compared to the more exposed C-3 position in camphorquinone (B77051).

This compound can serve as a precursor for the synthesis of new ring systems. The reaction of this compound with diazomethane (B1218177) in methanol (B129727) is reported to occur, which can lead to ring expansion or the formation of an epoxide, demonstrating its utility in constructing more complex molecular architectures. Current time information in Bangalore, IN.

Furthermore, the reaction of β-diketones with hydrazine (B178648) is a well-established method for synthesizing pyrazole (B372694) rings. beilstein-journals.orgresearchgate.net Although specific examples involving this compound are not extensively documented, this general reactivity pattern suggests a potential pathway for forming a bornane-fused pyrazole heterocycle. The reaction would involve the initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration. The synthesis of pyrazine (B50134) rings from 1,2-diketones and diamines is also a common strategy in heterocyclic chemistry. semanticscholar.orgunimas.my

Reactions with Diamines and Schiff Base Derivatization

Skeletal Rearrangements and Ring Cleavage Reactions

Under certain conditions, the bornane framework of the molecule can undergo significant transformation through rearrangements or cleavage of carbon-carbon bonds.

A notable reaction of this compound is its enzymatic desymmetrization via a retro-Claisen cleavage. ebi.ac.uk The retro-Claisen reaction involves the nucleophilic attack on a carbonyl, followed by the cleavage of a carbon-carbon bond. libretexts.orgwikipedia.org

This transformation is catalyzed by the enzyme 6-oxocamphor hydrolase (OCH) , isolated from Rhodococcus sp. ebi.ac.ukexpasy.org The enzyme activates a water molecule, which acts as the nucleophile, attacking one of the prochiral carbonyl groups of this compound. nih.govnih.govresearchgate.net This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the C1-C6 bond of the bornane ring system. researchgate.netresearchgate.net The result is the formation of a chiral cyclopentane (B165970) derivative, primarily (2R,4S)-α-campholinic acid, in high optical purity. ebi.ac.ukebi.ac.uk

| Enzyme | Substrate | Key Mechanistic Step | Primary Product | Source Organism |

|---|---|---|---|---|

| 6-oxocamphor hydrolase (OCH) | This compound | Nucleophilic attack by activated H₂O followed by C-C bond cleavage | (2R,4S)-α-campholinic acid | Rhodococcus sp. ebi.ac.ukexpasy.org |

The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins (imidazolidine-2,4-diones) from ketones, potassium cyanide, and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The mechanism involves the initial formation of a cyanohydrin, which then reacts with ammonia (B1221849) to form an aminonitrile. Subsequent intramolecular cyclization and rearrangement yield the hydantoin (B18101) product. alfa-chemistry.comyoutube.com

While the Bucherer-Bergs reaction is a general method for ketones mdpi.com, there is no specific literature describing this reaction with this compound. However, in an important analogous transformation, the isomeric bornane-2,3-dione (camphorquinone) undergoes a novel regio- and diastereospecific ring cleavage under Bucherer-Bergs conditions. researchgate.netresearchgate.net This transformation provides a synthetic route to enantiopure derivatives of cyclopentane carboxylic acid and functionalized hydantoins, demonstrating that the bornane skeleton can be susceptible to cleavage under these reaction conditions. researchgate.net This highlights a key difference in reactivity based on the position of the carbonyl groups within the bornane framework.

Retro-Claisen Type Cleavages

Radical Reactions and Photochemistry of this compound

Detailed studies on the radical and photochemical reactions of this compound are limited in the available scientific literature. Much of the photochemical research in this area has focused on its isomers, such as camphorquinone (bornane-2,3-dione), which is a well-known photoinitiator used in dental composites. colab.wswikipedia.org

There is, however, some indication of the potential for such reactivity within related structures. A study on trans-π-oxocamphor, a derivative of camphor (B46023), noted that the irradiation with light could promote the formation of a free radical, which subsequently initiates an oxidative chain reaction. jst.go.jpjst.go.jp This suggests that the bornane framework can be susceptible to photo-induced radical processes. However, direct evidence or specific mechanisms for this compound itself remain largely undocumented in published research. Investigations into the reactions of camphor with radicals like e⁻ₐq and OH have been conducted, but these findings cannot be directly extrapolated to the 2,6-dione isomer due to differences in electronic structure and reactivity. rsc.org

Enzymatic Transformations and Biocatalysis Involving Bornane 2,6 Dione

6-Oxocamphor Hydrolase (OCH) and its Mechanistic Insights

6-Oxocamphor hydrolase (OCH), systematically named bornane-2,6-dione hydrolase (EC 3.7.1.18), is a key enzyme in the metabolic pathway of camphor (B46023) in certain microorganisms. nih.govwikipedia.orggenome.jp Isolated from Rhodococcus sp. NCIMB 9784, this enzyme belongs to the crotonase superfamily and is notable for its ability to catalyze an unusual retro-Claisen reaction, cleaving a carbon-carbon bond within the bornane ring system of its substrate. whiterose.ac.ukqmul.ac.ukyork.ac.uknih.gov This reaction is distinct from the typical hydration reactions catalyzed by other members of the crotonase superfamily. nih.govresearchgate.net The enzyme facilitates the hydrolysis of this compound to produce an optically active cyclopentanone (B42830) derivative. nih.govqmul.ac.uk

The proposed mechanism involves a base-catalyzed C-C bond cleavage. proteopedia.orgpdbj.org Key residues in the active site, including a His-145/Asp-154 dyad, are thought to activate a water molecule, which then attacks one of the carbonyl groups of the diketone substrate. rcsb.orgresearchgate.net This leads to the formation of a tetrahedral oxyanion intermediate that subsequently undergoes the retro-Claisen reaction, breaking the C-C bond and forming the carboxylic acid and enolate products. researchgate.net

6-Oxocamphor hydrolase exhibits a high degree of specificity for its natural substrate, this compound. The enzyme, purified from Rhodococcus sp., has a subunit molecular mass of 28,488 Da and exists as a trimer in its active form, with a native molecular mass of approximately 83,000 Da. nih.govebi.ac.uk For this compound, the enzyme demonstrates a Michaelis constant (Km) of 0.05 mM and a catalytic rate (kcat) of 167 s-1, indicating high affinity and catalytic efficiency. nih.govuniprot.org The specific activity has been determined to be 357.5 units mg-1. nih.govebi.ac.uk

While highly active on its natural substrate, OCH can also cleave other bicyclic and monocyclic β-diketones. proteopedia.orguniprot.org This demonstrates a degree of substrate flexibility, although it often results in products with different stereoselectivity or racemic mixtures. For instance, it can transform bicyclo[2.2.1]heptane-2,6-dione and bicyclo[2.2.2]octane-2,6-dione into (S)-keto acid products. proteopedia.orguniprot.org However, its action on 2,2-disubstituted cyclohexa-1,3-diones, such as 2-methyl-2-propylcyclohexa-1,3-dione, yields racemic keto acids. proteopedia.orguniprot.org

| Substrate | Product(s) | Km (mM) | kcat (s-1) | Stereochemistry of Product |

|---|---|---|---|---|

| This compound (6-Oxocamphor) | (2R,4S)-α-Campholinic acid | 0.05 nih.govebi.ac.uk | 167 uniprot.org | Optically active proteopedia.orguniprot.org |

| Bicyclo[2.2.1]heptane-2,6-dione | (S)-keto acid | Data not available | Data not available | (S)-enantiomer proteopedia.orguniprot.org |

| Bicyclo[2.2.2]octane-2,6-dione | [(S)-3-oxocyclohexyl]acetic acid researchgate.netacs.org | Data not available | Data not available | (S)-enantiomer proteopedia.orguniprot.org |

| 2-Methyl-2-propylcyclohexa-1,3-dione | Keto acid product | Data not available | Data not available | Racemic proteopedia.orguniprot.org |

| 2-Methyl-2-butylcyclohexa-1,3-dione | Keto acid product | Data not available | Data not available | Racemic proteopedia.orguniprot.org |

The three-dimensional structure of 6-oxocamphor hydrolase has been elucidated, providing significant insights into its unique catalytic mechanism. The crystal structure of the native enzyme from Rhodococcus sp. was solved at a resolution of 2.0 Å. whiterose.ac.ukyork.ac.uk It reveals that the enzyme assembles into a hexamer, specifically a dimer of trimers, which is a common quaternary structure for enzymes in the crotonase superfamily, such as enoyl-CoA hydratase. whiterose.ac.ukyork.ac.ukpdbj.org

| Structural Feature | Description | Reference |

|---|---|---|

| PDB ID | 1O8U (Native), 1SZO (H122A Mutant) | rcsb.orgpdbj.org |

| Resolution | 2.0 Å (Native), 1.9 Å (H122A Mutant) | whiterose.ac.ukyork.ac.ukrcsb.org |

| Quaternary Structure | Hexamer (dimer of trimers) | whiterose.ac.ukyork.ac.ukpdbj.org |

| Enzyme Superfamily | Crotonase | whiterose.ac.ukyork.ac.uknih.gov |

| Key Active Site Residues | His-45, His-122, His-145, Asp-154, Glu-244 | whiterose.ac.ukproteopedia.orgpdbj.org |

| Organism of Origin | Rhodococcus sp. NCIMB 9784 | wikipedia.orgrcsb.org |

A key feature of 6-oxocamphor hydrolase is its ability to perform desymmetrization on prochiral substrates. nih.gov The enzyme catalyzes the hydrolysis of the symmetrical this compound to yield the optically active (2R,4S)-α-campholinic acid. nih.govproteopedia.orgrhea-db.org This enzymatic retro-Claisen reaction is highly stereoselective, providing a route to chiral building blocks from achiral starting materials. researchgate.net

The reaction proceeds via the cleavage of a C-C bond in the bicyclic β-diketone. proteopedia.org The enzyme's active site architecture dictates a highly specific, prochiral attack of a water molecule on one of the two carbonyl groups of the symmetrical substrate. researchgate.net This process results in the formation of a single enantiomer of the product, which is a valuable characteristic for synthetic chemistry. The product, [(1S)-4-hydroxy-2,2,3-trimethylcyclopent-3-enyl]acetate, is initially formed as an enol, which then tautomerizes to the keto form, yielding a 6:1 mixture of [(1S,3R)-2,2,3-trimethyl-4-oxocyclopentyl]acetate and its (1S,3S) diastereomer. qmul.ac.ukexpasy.org This desymmetrization capability makes OCH a powerful biocatalyst for producing chiral synthons used in the development of various bioactive compounds. researchgate.net

Structural Biology of 6-Oxocamphor Hydrolase (e.g., Crystal Structure Analysis)

Other Enzymes and Microorganisms in this compound Biotransformation

The biotransformation of this compound is primarily associated with microorganisms capable of degrading camphor. The first observation of this β-diketone cleavage was in Corynebacterium strain T1 (now recognized as a Rhodococcus species) grown on (+)-camphor. nih.gov The enzyme responsible, 6-oxocamphor hydrolase, was later isolated and characterized from Rhodococcus sp. NCIMB 9784. nih.govrhea-db.org

Other microorganisms also possess enzymes with similar capabilities. A β-diketone hydrolase (ABDH) from the cyanobacterium Anabaena sp. PCC 7120 also catalyzes the desymmetrization of bicyclic β-diketones, such as bicyclo[2.2.2]octane-2,6-dione, in a manner similar to OCH. acs.org This suggests that the recruitment of the crotonase fold for C-C bond cleavage in non-CoA-activated substrates may be a more widespread phenomenon in nature. researchgate.netacs.org

In the broader context of camphor degradation, other enzymes are involved in producing related diketones. For instance, in Pseudomonas putida, the degradation of (+)-camphor involves the enzyme 5-exo-hydroxycamphor (B1210678) dehydrogenase, which oxidizes 5-exo-hydroxycamphor to bornane-2,5-dione, a structural isomer of this compound. genome.jp While not directly acting on this compound, these related enzymatic activities highlight the diverse microbial strategies for metabolizing terpenoid compounds. mdpi.com

Biocatalytic Applications in Organic Synthesis Utilizing this compound

The enzymatic transformation of this compound, particularly through the action of 6-oxocamphor hydrolase, holds significant potential for biocatalytic applications in organic synthesis. ontosight.ai The primary application lies in the enzyme's ability to perform stereoselective desymmetrization. nih.govresearchgate.net

This process provides an efficient, environmentally friendly route to optically active keto acids from a simple, prochiral diketone. researchgate.net These chiral products, such as α-campholinic acid, are valuable synthons—or building blocks—for the synthesis of more complex, biologically active molecules. researchgate.netontosight.ai The high selectivity and efficiency of biocatalysts like OCH under mild reaction conditions offer a distinct advantage over traditional chemical methods, which may require harsh reagents, protecting groups, and difficult separation of enantiomers. mt.com The use of whole-cell biotransformations or purified enzymes like OCH can streamline the production of valuable chiral intermediates for the pharmaceutical and fine chemical industries. ontosight.ainmb-journal.com

Stereochemical Aspects and Chiral Chemistry of Bornane 2,6 Dione

Enantioselective Synthesis and Resolution Strategies

The production of enantiomerically pure bornane-2,6-dione is crucial for its application in asymmetric synthesis. Methods to achieve this include biocatalytic synthesis and the resolution of racemic mixtures.

Biocatalytic Synthesis Microbiological transformations offer a direct route to enantiopure this compound from readily available terpene precursors. Chemical oxidation of (-)-bornyl acetate (B1210297) can produce a mixture of products, including this compound. cdnsciencepub.com More controlled and selective methods involve microbial oxidation. molaid.com For instance, certain microorganisms can hydroxylate bornyl acetate at specific positions, which can then be oxidized to the corresponding dione (B5365651). cdnsciencepub.com The degradation pathway of (+)-camphor in organisms like Corynebacterium and Pseudomonas putida also involves this compound as a metabolic intermediate, highlighting the enzymatic machinery available in nature for its stereospecific synthesis. nih.govasm.org

Resolution Strategies When a synthetic route produces a racemic mixture of this compound, chiral resolution is necessary to separate the enantiomers. wikipedia.org General strategies for resolution are applicable, though specific methods for this compound are not widely documented.

Diastereomeric Salt Crystallization : This is a classic method for resolving racemates. wikipedia.org For a dione, this would first require conversion to a derivative containing an acidic or basic handle, such as a carboxylic acid or an amine. The resulting racemic derivative is then reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral amine or acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers of the derivative, which can then be converted back to the dione.

Kinetic Resolution : This method involves reacting the racemic dione with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. For example, an enzymatic reduction of one of the carbonyl groups could proceed much faster for one enantiomer, allowing the unreacted, slower-reacting enantiomer to be recovered in high enantiomeric purity. A similar principle, dynamic kinetic resolution, can be applied to interconverting enantiomers to theoretically yield a single enantiomer in 100% yield. orgsyn.org

Chiral Chromatography : This technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) in a chromatography column. For the related compound, bornane-2,3-dione (camphorquinone), a capillary electrophoresis method using a combination of charged and neutral cyclodextrins as chiral selectors has been successfully developed to separate its enantiomers. ebi.ac.uk This approach could likely be adapted for the resolution of this compound.

| Resolution Technique | Principle | Applicability to this compound |

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.org | Indirect; requires derivatization to introduce an acidic/basic functional group. |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral reagent or catalyst. orgsyn.org | Potentially applicable via enantioselective reduction or other reactions at a carbonyl group. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Highly applicable; methods developed for similar structures like camphorquinone (B77051) are promising. ebi.ac.uk |

Diastereoselective Reactions of this compound

The rigid, stereochemically defined structure of this compound is expected to exert significant facial control over reactions at its two carbonyl groups. The approach of reagents is sterically hindered on one face of the molecule by the gem-dimethyl bridge, leading to high diastereoselectivity.

Intramolecular Aldol (B89426) Reactions this compound is a 1,5-dicarbonyl compound (based on the through-bond connectivity between C-2 and C-6), making it a candidate for intramolecular aldol condensation. skrgdcwakdp.edu.in In general, the base-catalyzed intramolecular aldol reaction of 1,5-diketones leads to the formation of stable six-membered cyclohexenone rings. libretexts.org For this compound, deprotonation at one of the α-carbons (e.g., C-3 or C-5) would generate an enolate. This enolate could then attack the other carbonyl group intramolecularly. The rigid bicyclic framework would strongly favor one specific cyclization pathway over others, leading to a single diastereomer of the aldol adduct. The stereochemistry of the newly formed hydroxyl group and the ring junction would be dictated by the inherent chirality of the starting dione.

Diastereoselective Reductions The reduction of one of the two carbonyl groups in this compound can proceed with high diastereoselectivity. The choice of reducing agent and reaction conditions determines which carbonyl group is reduced and the stereochemistry of the resulting hydroxyl group (i.e., endo vs. exo). The steric bulk of the bicyclic system, particularly the C-7 gem-dimethyl group, shields the exo face, often directing hydride attack to the endo face of the C-2 carbonyl. The C-6 carbonyl is also in a sterically defined environment. Reduction using systems like sodium borohydride (B1222165) in the presence of metal salts (e.g., CeCl₃, the Luche reagent) can enhance selectivity by coordinating to the more accessible carbonyl oxygen, directing the hydride attack. analis.com.my The result is the preferential formation of one of the four possible diastereomeric hydroxy-ketones.

Chirality Transfer and Asymmetric Induction in Derivatives

One of the most significant applications of the bornane skeleton in chiral chemistry is its use as a scaffold for chiral auxiliaries. york.ac.ukresearchgate.net A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct the stereochemical course of a reaction, after which it is removed. york.ac.uk The bornane framework is ideal for this purpose due to its conformational rigidity, steric bulk, and commercial availability in both enantiomeric forms.

While this compound itself is not typically used directly as an auxiliary, its derivatives, most notably Oppolzer's camphorsultam, are among the most powerful and widely used chiral auxiliaries in asymmetric synthesis. acs.orgnih.gov Oppolzer's sultam is derived from camphor (B46023), a close relative of this compound.

The sultam auxiliary is attached to a prochiral substrate, such as an α,β-unsaturated carboxylic acid, to form an N-enoyl sultam. The rigid bornane skeleton of the sultam effectively shields one face of the double bond. This steric blockade forces the incoming reagent in reactions like Diels-Alder cycloadditions, conjugate additions, and aldol reactions to approach from the unhindered face, resulting in the formation of a new stereocenter with a predictable configuration. nih.govchemrxiv.org This process, where the stereochemical information from the auxiliary is transferred to the product, is known as chirality transfer or asymmetric induction.

| Reaction Type | Chiral Auxiliary | Diastereoselectivity (de) | Reference |

| Ene Reaction | Bornane-derived sultam | up to 99% | acs.orgnih.gov |

| Diels-Alder Cycloaddition | Oppolzer's camphorsultam | >99% | chemrxiv.org |

| Aldol Reaction | Bornane-2,3-diol-Aluminum Complex | High (data not specified) | researchgate.net |

Chiral Pool Synthesis Utilizing this compound as a Starting Material

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral targets. sciencenet.cn Terpenes, such as camphor and borneol, are classic examples of chiral pool compounds. This compound, being an accessible derivative of camphor, is a valuable member of this pool.

A key example of its utility is in the synthesis of optically active cyclopentane (B165970) derivatives. In a notable biocatalytic transformation, this compound, derived from the metabolism of (+)-camphor, is cleaved by a hydrolase enzyme from Corynebacterium strain T1. nih.gov This enzymatic reaction is a retro-Dieckmann-type ring cleavage that opens the six-membered ring between C-1 and C-6, yielding α-campholinic acid, a cyclopentanone (B42830) derivative with two chiral centers, as an optically active product. nih.gov

This transformation is significant because it converts a readily available bicyclic terpene derivative into a highly functionalized, enantiopure cyclopentane building block. Such building blocks are valuable intermediates for the synthesis of natural products and pharmaceuticals.

| Starting Material | Transformation | Enzyme/Organism | Product | Significance | Reference |

| (+)-Bornane-2,6-dione | C-C bond cleavage (Retro-Dieckmann) | 6-oxocamphor hydrolase (Corynebacterium sp.) | Optically active α-campholinic acid | Provides access to enantiopure functionalized cyclopentane derivatives. | nih.gov |

Advanced Structural Elucidation Techniques in Bornane 2,6 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. For bornane-2,6-dione, ¹H and ¹³C NMR spectra provide definitive information about its rigid bicyclic structure.

Detailed research findings from early chemical syntheses confirmed the structure of this compound by comparing its NMR spectra with those of an authentic sample. cdnsciencepub.com The IUPAC name, 1,7,7-trimethylbicyclo[2.2.1]heptane-2,6-dione, implies a specific arrangement of atoms and functional groups that gives rise to a predictable NMR spectrum. nih.gov Due to the molecule's asymmetry, all ten carbon atoms are expected to be chemically non-equivalent, resulting in ten distinct signals in the ¹³C NMR spectrum. The ¹H NMR spectrum is more complex due to spin-spin coupling between neighboring protons, but it provides crucial information on the connectivity and stereochemical environment of the hydrogen atoms.

Typical experimental setups for analyzing related bornane structures involve dissolving the compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard for chemical shift referencing. niscpr.res.in

Table 1: Predicted NMR Data for this compound

| Technique | Parameter | Expected Observation |

|---|---|---|

| ¹³C NMR | Number of Signals | 10 (due to molecular asymmetry) |

| Chemical Shift Ranges (δ) | Two signals in the ketone region (δ > 200 ppm); multiple signals in the aliphatic region (δ 10-60 ppm) for sp³ carbons. | |

| ¹H NMR | Signal Regions | Signals for three methyl groups (singlets) and protons on the bicyclic frame (multiplets). |

| Integration | Proton signals would integrate to the 14 hydrogens of the molecule. | |

| 2D NMR (COSY, HSQC, HMBC) | Correlations | Provides data on H-H couplings (COSY) and C-H one-bond (HSQC) and multiple-bond (HMBC) correlations to definitively assign all atoms. |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through analysis of its fragmentation patterns.

For this compound (C₁₀H₁₄O₂), high-resolution mass spectrometry (HRMS) can precisely determine its monoisotopic mass, which is calculated to be 166.09938 Da. nih.govebi.ac.uk This level of accuracy allows for the unambiguous confirmation of the molecular formula. Techniques such as gas chromatography-mass spectrometry (GC-MS) are routinely used for the identification and analysis of this compound. nih.gov Early studies on related compounds utilized electron ionization (EI) at 70 eV to induce fragmentation, with high-resolution measurements performed on specialized instruments like the Kratos-AEI MS50. cdnsciencepub.com

More advanced MS techniques can provide information on the molecule's shape through ion mobility spectrometry, which measures the collision cross-section (CCS) of an ion. Predicted CCS values for various adducts of this compound have been calculated, offering another layer of data for its characterization. uni.lu

Table 2: Predicted Collision Cross-Section (CCS) Data for this compound Adducts

| Adduct Ion | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 167.10666 | 135.9 |

| [M+Na]⁺ | 189.08860 | 145.1 |

| [M+NH₄]⁺ | 184.13320 | 147.7 |

| [M-H]⁻ | 165.09210 | 135.7 |

Data sourced from predicted values using CCSbase. uni.lu

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.in This technique provides unequivocal proof of a molecule's absolute and relative configuration, bond lengths, and bond angles.

While a specific single-crystal X-ray structure for this compound itself is not prominently available in the surveyed literature, the methodology has been applied extensively to closely related bicyclic structures. For instance, the crystallographic analysis of a substituted bicyclo[3.3.1]nonane-2,6-dione revealed its composition of two fused cyclohexane (B81311) rings and detailed how the molecules pack in the solid state, governed by dipole-dipole interactions. researchgate.net Such an analysis for this compound would similarly reveal its complete 3D structure and intermolecular forces.

Furthermore, X-ray diffraction at a resolution of 1.9 Å was used to determine the crystal structure of 6-oxocamphor hydrolase, the enzyme that metabolizes this compound. ebi.ac.uk This work provides critical insight into the biochemical interactions of the compound, even if it is not a structure of the substrate itself.

Table 3: Representative Data from X-ray Crystallographic Analysis of a Bicyclic Dione (B5365651)

| Parameter | Type of Information Obtained | Example from a Related Compound* |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Orthorhombic |

| Space Group | The specific symmetry elements of the crystal | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c) | The size of the unit cell in Ångstroms | a = 5.2730 Å, b = 17.8473 Å, c = 20.319 Å |

| Molecular Conformation | The 3D shape of the molecule (e.g., boat, chair) | Fused cyclohexanes in boat and chair conformations |

| Intermolecular Interactions | Forces holding the crystal lattice together | Dipole-dipole interactions from stacked carbonyls |

*Data based on the analysis of a related bicyclic dione structure as an illustration of the technique's output. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, making them exceptionally suited for stereochemical analysis. nih.gov Electronic Circular Dichroism (ECD), which measures the difference in absorption of left and right circularly polarized light, is particularly useful for assigning the absolute configuration of chiral ketones. faccts.de

The ECD spectrum of a diketone like this compound is influenced by the spatial relationship between its two carbonyl (C=O) chromophores. The electronic transitions of these groups, particularly the n→π* transition, are sensitive to the chiral environment and give rise to characteristic ECD signals, known as Cotton effects. quick.cz For chiral 1,2-diketones, the ECD spectrum can be complex, often showing multiple bands resulting from the coupling of the two carbonyl chromophores. quick.cz Although this compound is a 1,4-diketone, similar principles of chromophore interaction apply.

Modern studies frequently pair experimental ECD measurements with computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the theoretical spectrum for a given enantiomer. ebi.ac.uk By comparing the experimental spectrum to the calculated one, the absolute configuration of the molecule can be determined with high confidence. Studies on the closely related bicyclo[3.3.1]nonane-2,6-dione have successfully used this combined approach to analyze its chiroptical properties, noting that conformational flexibility can influence the observed spectra. mdpi.com

Table 4: Principles of ECD for Stereochemical Analysis of this compound

| Concept | Description |

|---|---|

| Chromophore | The carbonyl groups (C=O) at the C2 and C6 positions. |

| Key Electronic Transition | The n→π* transition of the carbonyl groups, which is typically weak in UV absorption but strong in ECD for chiral ketones. |

| Cotton Effect | The characteristic positive or negative peaks in the ECD spectrum corresponding to the n→π* transitions. The sign is determined by the molecule's absolute configuration. |

| Computational Method | TD-DFT calculations are used to model the ECD spectrum, which is then compared with the experimental data to assign the absolute stereochemistry. ebi.ac.uk |

Computational and Theoretical Studies of Bornane 2,6 Dione

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to determining the electronic structure of molecules, providing insights into electron distribution, molecular orbitals, and potential reactivity. researchgate.net For Bornane-2,6-dione, these methods help elucidate the influence of its two ketone functionalities within the strained bicyclo[2.2.1]heptane framework.

Detailed research findings from computational databases provide several key descriptors for this compound. These values, computed using QM-based methodologies, offer a quantitative look at its molecular properties. For instance, the topological polar surface area (TPSA) is 34.14 Ų, indicating the surface area portion occupied by polar atoms, which is relevant for interactions with other polar molecules. nih.govnaturalproducts.net The predicted octanol-water partition coefficient (XlogP3-AA) of 1.2 suggests a moderate lipophilicity. nih.gov

The reactivity of this compound has been computationally modeled, particularly in the context of its interaction with enzymes. Studies on 6-oxo camphor (B46023) hydrolase (OCH), an enzyme that catalyzes the cleavage of a carbon-carbon bond in this compound, utilize computational models to understand the reaction mechanism. researchgate.netresearchgate.net These models propose that the reaction proceeds via a retro-Claisen reaction. researchgate.netresearchgate.net QM calculations can map the potential energy surface of this reaction, identifying transition states and intermediates. The mechanism is thought to involve the nucleophilic attack of a water molecule, activated by active site residues, on one of the carbonyl carbons. researchgate.net This leads to a tetrahedral intermediate, followed by C-C bond cleavage to form an enolate and a carboxylic acid. researchgate.netresearchgate.net The stabilization of the enolate intermediate by residues within the enzyme's active site, such as Trp40 and His122, is a critical aspect of the catalytic process that can be investigated using QM methods. researchgate.net

Density Functional Theory (DFT) Studies on Conformational Analysis and Stability

The conformational analysis of cyclic molecules involves studying the energetics of different spatial arrangements (rotamers). lumenlearning.com The bicyclo[2.2.1]heptane core of bornane is a rigid structure, which significantly limits its conformational flexibility compared to acyclic or monocyclic ketones. saskoer.ca This rigidity is due to the bridged nature of the ring system, which locks it into a specific shape, preventing the chair-boat interconversions seen in molecules like cyclohexane (B81311). saskoer.ca

DFT calculations can be used to optimize the geometry of this compound to find its lowest energy (most stable) conformation. These calculations can precisely determine bond lengths, bond angles, and dihedral angles. For cyclic ketones, ring strain, which arises from the deviation of bond angles from their ideal values, is a key factor in their stability. rsc.org DFT methods can quantify this strain energy. In this compound, the presence of two sp²-hybridized carbonyl carbons introduces further geometric constraints and electronic effects that influence the stability of the entire structure. DFT calculations would confirm that the molecule's structure is a balance between minimizing angle strain and torsional strain, while accommodating the planar geometry of the ketone groups.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) is a simulation technique used to analyze the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, revealing information about conformational changes and intermolecular interactions. whiterose.ac.uk

While specific MD simulation studies focusing solely on this compound are not widely published, the methodology can be applied to understand its behavior in various environments. For instance, MD simulations could model this compound in an aqueous solution to study its hydration shell and diffusion properties.

A key application of MD is to study the interaction of small molecules with biological systems, such as proteins or cell membranes. nih.gov Following the example of studies on other cyclic ketones, MD simulations of this compound could be used to explore its partitioning into a lipid bilayer. nih.gov Such simulations would reveal the preferred location and orientation of the molecule within the membrane, as well as its effect on membrane properties like fluidity. nih.gov These interactions are governed by forces such as van der Waals interactions and hydrogen bonding between the ketone's oxygen atoms and the lipid head groups or water molecules. nih.gov Similarly, MD simulations are invaluable for studying the binding of this compound to the active site of enzymes like 6-oxo camphor hydrolase, showing how the molecule fits into the binding pocket and the dynamic interactions that precede the chemical reaction. researchgate.netresearchgate.net

Predicted data relevant to molecular dynamics, such as collision cross sections (CCS), are available from computational databases. CCS values are a measure of the effective area of an ion in the gas phase and are useful in ion mobility spectrometry, a technique often coupled with mass spectrometry.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the identification and structural analysis of compounds. libretexts.org Theoretical calculations can also map out plausible reaction pathways, providing mechanistic insights that complement experimental findings. researchgate.net

For this compound, DFT calculations can be employed to predict its vibrational spectrum (Infrared and Raman). mdpi.com By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. researchgate.net The positions and intensities of the predicted absorption bands, particularly the characteristic C=O stretching frequencies of the two ketone groups, can be compared with experimental IR data to confirm the molecular structure. Discrepancies between theoretical and experimental spectra can often be resolved using more advanced anharmonic models. researchgate.net

The primary reaction pathway for this compound that has been investigated is its enzymatic degradation. researchgate.netresearchgate.net Computational studies, often in conjunction with experimental data like X-ray crystallography, have been used to delineate the mechanism of C-C bond cleavage catalyzed by 6-oxo camphor hydrolase. researchgate.netresearchgate.net The proposed pathway involves several key steps:

Substrate Binding : this compound binds to the enzyme's active site.

Nucleophilic Attack : A water molecule, activated by a basic residue (proposed to be His145), attacks one of the prochiral carbonyl carbons. researchgate.net

Intermediate Formation : A tetrahedral oxyanion intermediate is formed. researchgate.net

Retro-Claisen Cleavage : The C-C bond between the carbonyl carbon and the adjacent bridgehead carbon breaks, resulting in a carboxylic acid and a stabilized enolate intermediate. researchgate.netresearchgate.net

Protonation : The enolate is subsequently protonated to yield the final keto-acid product, (2S,4S)-α-campholinic acid. researchgate.net

These computational models are critical for visualizing transition states and short-lived intermediates that are otherwise impossible to observe directly, providing a detailed picture of the reaction at a molecular level.

Bornane 2,6 Dione As a Synthetic Building Block and Intermediate

Synthesis of Polycyclic and Spirocyclic Compounds

The unique, three-dimensional structure of bornane-2,6-dione makes it a theoretical candidate for the construction of more elaborate polycyclic and spirocyclic frameworks. General synthetic strategies, such as the Diels-Alder reaction and various annulation techniques, are commonly employed to build polycyclic systems. slideshare.netmdpi.com Similarly, the synthesis of spirocycles, which contain a single atom common to two rings, often involves the reaction of cyclic ketones. mdpi.comrsc.orgbeilstein-journals.org

While the bornane skeleton is a common motif in complex structures, specific documented examples detailing the direct use of this compound as a precursor for creating new, larger polycyclic or spirocyclic systems through ring-forming reactions are not extensively reported in readily available literature. However, the enzymatic transformation of related bicyclic diketones like bicyclo[2.2.1]heptane-2,6-dione has been studied, highlighting the reactivity of this class of compounds. nih.govproteopedia.org

Precursor for Complex Natural Product Analogs

The strategy of using readily available, enantiopure natural products as starting materials, known as chiral pool synthesis, is a cornerstone of modern organic chemistry for preparing complex targets like pharmaceuticals and natural product analogs. wikipedia.orgslideshare.netnumberanalytics.com Terpenes and their derivatives, including camphor (B46023) and its metabolites like this compound, are key components of this chiral pool. nih.gov

This compound itself is a natural catabolite of (+)-camphor, produced by microorganisms such as Rhodococcus sp. nih.gov A key reaction of this compound is its enzymatic desymmetrization by 6-oxocamphor hydrolase. This enzyme catalyzes a retro-Claisen reaction, cleaving a carbon-carbon bond to produce optically active keto acids, such as (2R,4S)-α-campholinic acid. nih.govproteopedia.orgebi.ac.uk This transformation is significant as it converts a C2-symmetric dione (B5365651) into a chiral, functionalized cyclopentane (B165970) derivative, which can serve as a building block for other molecules. While this demonstrates its role as a precursor for valuable chiral synthons, specific, multi-step syntheses of analogs of other complex natural products starting from this compound are not widely documented.

Table 1: Enzymatic Cleavage of this compound

| Enzyme | Substrate | Reaction Type | Product | Significance |

|---|

Application in the Development of New Synthetic Reagents and Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. numberanalytics.com Compounds derived from the bornane skeleton are among the most successful and widely used chiral auxiliaries. For instance, Oppolzer's bornane-derived sultam is renowned for its high efficiency in controlling the stereochemistry of various reactions, including ene reactions, aldol (B89426) additions, and alkylations. nih.govpwr.edu.plresearchgate.net

Given this precedent, this compound, with its rigid chiral framework, represents a potential starting point for the design of new chiral auxiliaries or reagents. The two ketone groups could be chemically modified to attach substrate molecules or to create new ligands for asymmetric catalysis. However, despite the extensive use of other camphor derivatives for this purpose, the specific application of this compound in the development and documented use of new, widely adopted synthetic reagents or chiral auxiliaries is not prominent in the scientific literature. The focus has remained more on its role as a substrate in enzymatic studies and as a metabolite of camphor.

Table 2: Compound Names Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | 6-Oxocamphor; 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,6-dione | C₁₀H₁₄O₂ |

| Camphor | - | C₁₀H₁₆O |

| (2R,4S)-α-Campholinic acid | - | C₁₀H₁₆O₄ |

| Bicyclo[2.2.1]heptane-2,6-dione | - | C₇H₈O₂ |

Biosynthetic Pathways and Microbial Degradation of Bornane 2,6 Dione

Biogenesis of Bornane-2,6-dione in Natural Systems

This compound has been identified as a naturally occurring compound in the plant kingdom, specifically in Common Sage (Salvia officinalis). nih.gov Its biogenesis is often linked to the transformation of other terpenes, particularly camphor (B46023). In the plant-pathogen interaction between the fungus Seiridium cardinale and the cypress tree Cupressus sempervirens, the fungus has been shown to biotransform (+)-camphor into several products, including this compound. creaf.cat

The formation of this compound as a metabolic intermediate was also noted during studies on a Corynebacterium strain T1 (now classified as Rhodococcus sp. NCIMB 9784) grown on (1R)-(+)-camphor as its sole carbon source. nih.govresearchgate.net In this bacterium, camphor undergoes a hydroxylation followed by an oxidation to yield the diketone. nih.govresearchgate.net

Table 1: Natural Occurrence and Biogenesis of this compound

| Organism | Precursor Compound | Finding | Reference(s) |

|---|---|---|---|

| Salvia officinalis (Common Sage) | Not specified | Reported as a natural product constituent. | nih.gov |

| Seiridium cardinale (Fungus) | (+)-Camphor | Identified as a biotransformation product. | creaf.cat |

Microbial Metabolism of Camphor and Related Terpenes

The microbial degradation of camphor is a well-studied process, particularly in soil bacteria which utilize it as a source of carbon and energy. ethz.chnih.gov These degradation pathways prevent the accumulation of terpenoid compounds in the environment. ethz.ch The genetic information for these metabolic pathways is often located on plasmids, such as the CAM plasmid in Pseudomonas putida. nih.govatlasofscience.orgresearchgate.net

While many camphor-degrading bacteria exist, the specific pathways can differ, leading to different intermediates.

In Pseudomonas putida , the most extensively studied organism for camphor metabolism, the degradation of (+)-camphor typically proceeds through hydroxylation at the 5-position to form 5-exo-hydroxycamphor (B1210678), followed by dehydrogenation to yield 2,5-diketocamphane. ethz.chresearchgate.netresearchgate.net

In contrast, the pathway in Rhodococcus ruber T1 involves the specific formation of this compound. nih.gov This organism metabolizes camphor via a cytochrome P450-catalyzed hydroxylation at the 6-position to create 6-hydroxycamphor. nih.gov This intermediate is then subjected to dehydrogenation, which yields this compound (also referred to as 2,6-diketocamphane). nih.gov

Table 2: Key Steps in Microbial Camphor Degradation Leading to Diketone Intermediates

| Microbial Species | Key Pathway Steps | Primary Diketone Intermediate | Reference(s) |

|---|---|---|---|

| Pseudomonas putida ATCC 17453 | 1. Hydroxylation of camphor at C5 by cytochrome P450cam monooxygenase. 2. Dehydrogenation by 5-exo-hydroxycamphor dehydrogenase. | 2,5-Diketocamphane ((+)-bornane-2,5-dione) | ethz.chresearchgate.netresearchgate.net |

Enzymatic Pathways in the Biodegradation of this compound

The breakdown of this compound itself is a critical step in the metabolic pathway of organisms like Rhodococcus sp.. The key enzyme responsible for this transformation is 6-oxocamphor hydrolase (EC 3.7.1.18). nih.govgenome.jpebi.ac.uk

This enzyme was purified from Rhodococcus sp. NCIMB 9784 that was grown using (1R)-(+)-camphor as its sole carbon source. ebi.ac.uk The 6-oxocamphor hydrolase catalyzes the cleavage of the bornane ring system in this compound through a hydrolytic retro-Claisen reaction. nih.govgenome.jp This enzymatic action desymmetrizes the symmetric diketone to produce the optically active cyclopentanone (B42830) derivative, (2R,4S)-α-campholinic acid. nih.govresearchgate.netebi.ac.uk

Structural and sequence analysis revealed that 6-oxocamphor hydrolase belongs to the crotonase superfamily of enzymes. ebi.ac.uk The gene encoding this enzyme was found to be closely associated with a gene for a ferredoxin reductase, which may be involved in the initial hydroxylation step of camphor degradation. ebi.ac.uk

Table 3: Properties of 6-Oxocamphor Hydrolase from Rhodococcus sp. NCIMB 9784

| Property | Value / Description | Reference(s) |

|---|---|---|

| Enzyme Commission No. | EC 3.7.1.18 | genome.jp |

| Systematic Name | This compound hydrolase | genome.jp |

| Reaction Catalyzed | This compound + H₂O → (2R,4S)-α-campholinic acid | nih.govebi.ac.uk |

| Reaction Type | Retro-Claisen reaction | genome.jp |

| Native Molecular Mass | ~83,000 Da | ebi.ac.uk |

| Subunit Structure | Trimeric | ebi.ac.uk |

| Subunit Molecular Mass | 28,488 Da | ebi.ac.uk |

| Specific Activity | 357.5 units mg⁻¹ | ebi.ac.uk |

| Kₘ for this compound | 0.05 mM | ebi.ac.uk |

| Enzyme Superfamily | Crotonase | ebi.ac.uk |

Future Research Directions and Emerging Avenues in Bornane 2,6 Dione Chemistry

Novel Synthetic Approaches and Catalyst Development

The synthesis of bornane-2,6-dione has traditionally been accomplished through the oxidation of camphor (B46023) or related bornane derivatives. ontosight.ai For instance, the oxidation of (-)-bornyl acetate (B1210297) with chromium trioxide-based reagents has been shown to yield this compound, although often as a minor product alongside other oxygenated derivatives like bornane-2,5-dione. cdnsciencepub.com Future research is poised to move beyond these classical, often harsh, and non-selective methods towards more sophisticated and efficient catalytic systems.

Emerging Synthetic Strategies:

Catalytic Regioselective Oxidation: A significant challenge lies in the development of catalysts that can selectively oxidize the C-6 position of the bornane skeleton. Future work could explore transition-metal catalysts, inspired by systems used for other terpene oxidations, that offer high regioselectivity and efficiency. For example, ruthenium-based catalysts have been effectively used in the continuous flow oxidation of terpene alcohols to ketones and could be adapted for this purpose. rasayanjournal.co.in

Green Oxidation Methodologies: The principles of green chemistry are increasingly guiding synthetic strategies. The use of reagents like Oxone in conjunction with a catalytic amount of sodium chloride, which has been successfully applied to the oxidation of borneol to camphor, represents a promising green alternative to chromium-based oxidants. wpmucdn.comed.govacs.orgacs.org Further optimization of such systems for the specific synthesis of this compound could lead to more environmentally benign and safer production methods.

Biocatalysis and Microbiological Transformations: The enzymatic hydroxylation of bornyl acetate by cultures of Helminthosporium sativum is known to produce various diols, which could then be oxidized to the corresponding diketones. cdnsciencepub.com Future research could focus on discovering or engineering enzymes with higher specificity for C-6 hydroxylation, providing a direct and highly selective route to a this compound precursor. This aligns with the growing trend of using biocatalytic synthesis for complex molecules. numberanalytics.com

The table below summarizes potential catalytic systems for future investigation.

| Catalyst System | Precursor | Potential Advantage | Research Focus |

| Transition-Metal Complexes (e.g., Ru, Pd) | Camphor, Borneol, Bornyl Acetate | High regioselectivity, catalytic efficiency | Ligand design for C-6 selectivity, reaction optimization |

| Oxone/NaCl | Borneol | Environmentally friendly, mild conditions | Adapting conditions for diketone formation, yield improvement |

| Engineered Hydrolases/Oxidases | Bornyl Acetate, Camphor | High specificity, sustainable | Enzyme screening and engineering, process optimization |

Advanced Mechanistic Investigations and Reaction Discovery

The known chemistry of this compound is dominated by its behavior as a substrate for 6-oxocamphor hydrolase (OCH), an enzyme that catalyzes a retro-Claisen ring cleavage. nih.govresearchgate.net This desymmetrization reaction is of great interest for producing optically active keto acids. researchgate.net However, the non-enzymatic reactivity of this strained bicyclic diketone is an area ripe for discovery.

Prospective Research Areas:

Non-Enzymatic Retro-Claisen Reactions: While the enzymatic retro-Claisen reaction is well-documented, exploring non-enzymatic catalytic versions is a compelling future direction. Organocatalysts, such as the tropylium (B1234903) ion which has been shown to mediate retro-Claisen type C-C bond cleavage in other diketones, could be investigated for their ability to cleave this compound. rsc.orgresearchgate.net Such studies would provide valuable mechanistic insights into C-C bond activation in strained systems.

Reactions of the Dicarbonyl Moiety: The two ketone functionalities of this compound offer a platform for a variety of reactions. Future work could investigate selective mono- or di-functionalization through reactions such as:

Reductive amination to form novel diamines.

Wittig-type reactions to introduce exocyclic double bonds.

Condensation reactions to form heterocyclic systems fused to the bornane scaffold.

Computational and Mechanistic Studies: Modern computational chemistry provides powerful tools to predict reaction pathways and understand the electronic structure of strained molecules. naturalproducts.net DFT (Density Functional Theory) calculations could be employed to study the mechanism of both known and hypothetical reactions of this compound, guiding experimental efforts. Such studies could elucidate the factors governing the regioselectivity of nucleophilic attacks on the two distinct carbonyl groups.

Integration with Flow Chemistry and Sustainable Methodologies

The adoption of modern chemical manufacturing technologies can offer significant advantages in terms of efficiency, safety, and sustainability. The synthesis and derivatization of this compound are well-suited for integration with these approaches.

Future Technological Integration:

Continuous Flow Synthesis: Flow chemistry offers enhanced control over reaction parameters, improved heat and mass transfer, and the ability to safely handle reactive intermediates. numberanalytics.comnih.gov The oxidation of terpenes and the use of enzymatic cascades have already been successfully demonstrated in flow reactors. rasayanjournal.co.inacs.orgacs.orgrsc.org Applying this technology to the catalytic oxidation of camphor or borneol could lead to a more scalable and reproducible synthesis of this compound. Furthermore, multi-step derivatizations could be telescoped into a continuous sequence.

Sustainable Solvents and Energy Input: Research into replacing traditional organic solvents with greener alternatives is a key aspect of sustainable chemistry. Future synthetic routes to this compound could be developed in bio-based solvents or even water. Additionally, alternative energy sources like microwave irradiation, which has been shown to accelerate related organic transformations, could be explored to improve energy efficiency. magritek.com

Catalyst Immobilization and Recycling: For catalytic processes, the development of methods for catalyst immobilization is crucial for sustainability. This allows for easy separation of the catalyst from the product and its reuse, reducing waste and cost. Future work on heterogeneous catalysts for this compound synthesis would be a significant step towards a more sustainable process.

Design and Synthesis of Advanced Materials Utilizing this compound Scaffolds

While this compound itself has not been extensively used in materials science, its rigid, chiral, bicyclic structure makes it an intriguing building block (synthon) for the creation of novel polymers and advanced materials. The unique stereochemistry and functionality of camphor-derived compounds have been leveraged in other areas, such as in the synthesis of chiral auxiliaries and as plasticizers, suggesting the potential for broader applications. numberanalytics.comchim.itresearchgate.net

Potential Material Applications:

Chiral Polymers: The inherent chirality of this compound, which can be derived from either enantiomer of camphor, makes it an attractive monomer for the synthesis of chiral polymers. These polymers could find applications in chiral chromatography, asymmetric catalysis, or as advanced optical materials. For instance, ring-opening metathesis polymerization (ROMP) of functionalized norbornene derivatives, which share a similar bicyclic core, is a well-established method for producing polymers with tailored properties. researchgate.net Similar strategies could be envisioned for derivatives of this compound.

High-Performance Polymers: The rigidity of the bornane backbone could be exploited to create polymers with high thermal stability and specific mechanical properties. Analogy can be drawn to polymers based on other dione-containing heterocycles, such as thieno[3,4-c]pyrrole-4,6-dione, which are used in organic electronics. rsc.org By converting this compound into new polymerizable heterocyclic derivatives, novel materials with unique properties could be accessed.

Functional Materials and Composites: The ketone groups of this compound can be functionalized to introduce a variety of chemical handles. These could be used to graft the molecule onto surfaces or to create cross-linked polymer networks. The related compound, bornane-2,3-dione (camphorquinone), is already used as a photoinitiator in the preparation of polymer composite films, indicating a potential application space for this compound derivatives in photopolymerization. researchgate.net

Q & A

Q. What gaps exist in the current literature on this compound’s biological activity, and how can targeted assays address these while adhering to ethical standards?

- Methodological Answer : Conduct a scoping review to identify understudied areas (e.g., cytotoxicity, enzyme inhibition). Prioritize in vitro assays over in vivo studies to minimize ethical concerns. Use cell lines with validated ethical sourcing and adhere to ARRIVE guidelines for transparent reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.